Cas no 88977-32-6 ((E)-2-Cyanoethyl 3-Aminobut-2-enoate)

(E)-2-Cyanoethyl 3-Aminobut-2-enoate is a versatile intermediate in organic synthesis, particularly valued for its bifunctional reactivity due to the presence of both cyano and amino ester groups. The α,β-unsaturated ester moiety enables Michael addition and conjugate addition reactions, while the cyanoethyl group offers further derivatization potential. This compound is useful in the synthesis of heterocycles, pharmaceuticals, and fine chemicals, where its structural features facilitate controlled functionalization. Its stability under standard conditions and compatibility with a range of reagents make it a practical choice for multistep synthetic routes. The product is typically handled under inert conditions to preserve reactivity.
(E)-2-Cyanoethyl 3-Aminobut-2-enoate structure
88977-32-6 structure
Product Name:(E)-2-Cyanoethyl 3-Aminobut-2-enoate
CAS No:88977-32-6
MF:C7H10N2O2
MW:154.166501522064
CID:2085628
PubChem ID:10920722
Update Time:2025-10-29

(E)-2-Cyanoethyl 3-Aminobut-2-enoate Chemical and Physical Properties

Names and Identifiers

    • (E)-2-Cyanoethyl 3-Aminobut-2-enoate
    • 2-Butenoicacid,3-amino-,2-cyanoethylester
    • 88977-32-6
    • 43107-08-0
    • 2-cyanoethyl (E)-3-aminobut-2-enoate
    • starbld0019606
    • Inchi: 1S/C7H10N2O2/c1-6(9)5-7(10)11-4-2-3-8/h5H,2,4,9H2,1H3/b6-5+
    • InChI Key: QTKRICXKOUIGOK-AATRIKPKSA-N
    • SMILES: O(C(/C=C(\C)/N)=O)CCC#N

Computed Properties

  • Exact Mass: 154.074227566Da
  • Monoisotopic Mass: 154.074227566Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 76.1Ų

Experimental Properties

  • Density: 1.116±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (28 g/l) (25 º C),

(E)-2-Cyanoethyl 3-Aminobut-2-enoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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(E)-2-Cyanoethyl 3-Aminobut-2-enoate
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$207.00 2023-05-18
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Additional information on (E)-2-Cyanoethyl 3-Aminobut-2-enoate

Comprehensive Overview of (E)-2-Cyanoethyl 3-Aminobut-2-enoate (CAS No. 88977-32-6)

The compound (E)-2-Cyanoethyl 3-Aminobut-2-enoate (CAS No. 88977-32-6) is a significant molecule in the field of organic chemistry, particularly in the synthesis of bioactive compounds and advanced materials. This compound has garnered attention due to its unique structural features and versatile applications in drug discovery, polymer chemistry, and biotechnology. Recent advancements in synthetic methodologies and its integration into cutting-edge research have further highlighted its potential in addressing complex scientific challenges.

Chemical Structure and Properties

(E)-2-Cyanoethyl 3-Aminobut-2-enoate is characterized by a conjugated enamine system, which imparts unique electronic properties and reactivity. The molecule consists of a cyanoethyl group attached to a substituted butenoate moiety, with the (E) configuration indicating the spatial arrangement of substituents around the double bond. This structural feature enhances its stability and reactivity, making it an ideal precursor for various chemical transformations.

Synthesis and Optimization

The synthesis of (E)-2-Cyanoethyl 3-Aminobut-2-enoate involves a multi-step process that typically begins with the preparation of the corresponding amino acid derivative. Recent studies have focused on optimizing reaction conditions to improve yield and purity, leveraging techniques such as enantioselective catalysis and microwave-assisted synthesis. These advancements have significantly streamlined the production process, making it more accessible for large-scale applications.

Applications in Drug Discovery

One of the most promising applications of (E)-2-Cyanoethyl 3-Aminobut-2-enoate lies in its role as a building block for bioactive compounds. Researchers have employed this molecule to synthesize potential drug candidates targeting various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. Its ability to participate in enamine-mediated reactions has been particularly valuable in constructing complex molecular architectures with high precision.

Role in Polymer Chemistry

In the realm of polymer science, (E)-2-Cyanoethyl 3-Aminobut-2-enoate has emerged as a key monomer for the synthesis of functional polymers. Its reactivity under controlled polymerization conditions allows for the creation of materials with tailored properties, such as biodegradability, mechanical strength, and stimuli-responsive behavior. Recent breakthroughs in click chemistry have further expanded its utility in designing advanced polymer networks.

Biotechnological Applications

The compound has also found applications in biotechnology, particularly in the development of biosensors and bioimaging agents. Its ability to undergo selective chemical modifications enables the creation of probes with high specificity and sensitivity for detecting biological targets. Recent studies have demonstrated its potential in real-time monitoring of cellular processes, paving the way for innovative diagnostic tools.

Conclusion

(E)-2-Cyanoethyl 3-Aminobut-2-enoate (CAS No. 88977-32-6) stands out as a versatile and valuable compound with diverse applications across multiple scientific disciplines. Its unique chemical properties, combined with recent advancements in synthetic methods and application development, position it as a cornerstone for future innovations in organic chemistry and beyond.

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